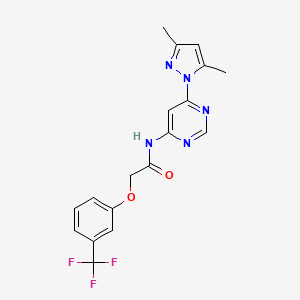

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Description

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a pyrimidine-based acetamide derivative featuring a 3,5-dimethylpyrazole substituent at the pyrimidine C6 position and a 3-(trifluoromethyl)phenoxy group linked via an acetamide moiety. The pyrimidine core serves as a scaffold for hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O2/c1-11-6-12(2)26(25-11)16-8-15(22-10-23-16)24-17(27)9-28-14-5-3-4-13(7-14)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,22,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJSFHXMCYCBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Core Structure : The compound contains a pyrimidine ring substituted with a 3,5-dimethyl-1H-pyrazole moiety and a trifluoromethylphenoxy group.

- Molecular Formula : C19H20F3N5O

- Molecular Weight : 393.39 g/mol

- LogP : 3.7168, indicating moderate lipophilicity.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : It has shown promising results in inhibiting specific enzymes related to disease pathways. For example, it interacts with adenosine receptors, demonstrating Ki values of 2.10 nM for A2a receptors in human models .

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may induce apoptosis in cancer cell lines, suggesting potential use in oncology .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Antitubercular Activity

A study focused on the synthesis of new compounds similar to this compound reported significant activity against Mycobacterium tuberculosis H37Ra strains with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound could be a candidate for further development as an anti-TB agent.

Anticancer Properties

Another study evaluated the cytotoxic effects of similar compounds on glioma cell lines, revealing that certain derivatives induced apoptosis effectively at IC50 values lower than conventional chemotherapeutics like 5-fluorouracil (5-FU) . The mechanism involved cell cycle arrest at various phases, indicating a multifaceted approach to cancer treatment.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. Research has shown that derivatives of pyrimidine and pyrazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds that incorporate the pyrazole moiety have been reported to inhibit cell proliferation in human cancer cells by inducing apoptosis and cell cycle arrest. A study demonstrated that similar compounds led to a reduction in tumor growth in xenograft models, highlighting their potential as effective anticancer therapies.

Enzyme Inhibition

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, inhibitors targeting the protein kinases associated with cancer signaling pathways can lead to decreased tumorigenesis. The compound's ability to selectively inhibit these enzymes can be attributed to its structural features, which allow for effective binding.

Agricultural Science

Pesticide Development

In agricultural research, the compound has shown promise as a potential pesticide. The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its penetration into plant tissues. Studies indicate that similar compounds can effectively control pests while minimizing harm to beneficial insects. Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly without adversely affecting crop yield.

Herbicide Applications

Furthermore, compounds with similar structures have been explored for their herbicidal properties. The mechanism often involves the inhibition of specific enzymes critical for plant growth. Research has indicated that such herbicides can effectively target weed species while being safe for crops, thus providing a sustainable solution for weed management.

Materials Science

Polymer Synthesis

The unique chemical properties of this compound allow it to be utilized in the synthesis of advanced materials. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. Experimental data reveal that polymers containing this compound exhibit improved resistance to degradation under high-temperature conditions.

Nanotechnology Applications

Additionally, this compound can be used in nanotechnology for creating functionalized nanoparticles. These nanoparticles have potential applications in drug delivery systems where targeted therapy is required. Studies have demonstrated that nanoparticles synthesized from derivatives of this compound can encapsulate therapeutic agents and release them in a controlled manner.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Acetamide Scaffolds

Compound A: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide ()

- Core Structure : Pyrimidine-acetamide with a triazole substituent.

- Key Differences: Substituent at pyrimidine C4: Cyclopropyl-triazole vs. dimethylpyrazole in the target compound. Phenoxy group: Absent; replaced by a pyridinylamino group.

- Properties :

Compound B: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()

- Core Structure: Pyrazolo[3,4-d]pyrimidine with a chromenone substituent.

- Key Differences: Pyrimidine fusion: Pyrazolo[3,4-d]pyrimidine vs. non-fused pyrimidine in the target. Substituents: Fluorophenyl and chromenone groups introduce distinct electronic effects compared to the trifluoromethylphenoxy group.

- Properties :

Substituent Effects on Physicochemical Properties

- Trifluoromethylphenoxy vs. Other Groups: The 3-(trifluoromethyl)phenoxy group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, as demonstrated in kinase inhibitor studies .

- Pyrazole vs. Triazole Substituents : The 3,5-dimethylpyrazole in the target compound may improve solubility via N-H hydrogen bonding, whereas triazole substituents (e.g., Compound A) prioritize π-stacking interactions .

Research Findings and Data Gaps

- Synthetic Challenges: The target compound’s trifluoromethylphenoxy group may require specialized coupling reagents, as seen in microwave-assisted syntheses (e.g., 30% yield for Compound A) .

- Crystallographic Data: No structural data for the target compound are reported, but the Cambridge Structural Database (CSD) contains over 250,000 entries for analogous pyrimidine derivatives, enabling predictive modeling of hydrogen-bonding patterns .

Preparation Methods

Synthesis of 6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidin-4-Amine

The pyrimidine-pyrazole core is constructed via nucleophilic aromatic substitution.

Procedure :

- 4,6-Dichloropyrimidine (1.0 eq) is reacted with 3,5-dimethyl-1H-pyrazole (1.2 eq) in anhydrous DMF at 80°C for 12 h under N₂, using K₂CO₃ (2.5 eq) as base.

- The intermediate 6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-chloropyrimidine is isolated by column chromatography (Hexane:EtOAc = 4:1).

- Ammonolysis is performed by treating the chloropyrimidine with NH₃ (7N in MeOH) at 100°C in a sealed tube for 24 h.

Yield : 68–72% over two steps.

Preparation of 2-(3-(Trifluoromethyl)Phenoxy)Acetic Acid

The sidechain is synthesized via Williamson ether synthesis.

Procedure :

- 3-(Trifluoromethyl)phenol (1.0 eq) is alkylated with ethyl bromoacetate (1.1 eq) in acetone using K₂CO₃ (3.0 eq) at 60°C for 6 h.

- The ester intermediate is hydrolyzed with NaOH (2M, aqueous) in EtOH/H₂O (1:1) at reflux for 3 h.

- Acidification with HCl (1M) yields 2-(3-(trifluoromethyl)phenoxy)acetic acid as a white solid.

Yield : 85–89% over two steps.

Amide Coupling and Final Product Isolation

The pyrimidine amine and phenoxyacetic acid are conjugated via carbodiimide-mediated coupling.

Procedure :

- 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (1.0 eq) and 2-(3-(trifluoromethyl)phenoxy)acetic acid (1.2 eq) are dissolved in dry DMF.

- EDCl (1.5 eq) and HOBt (1.5 eq) are added, followed by stirring at 25°C for 18 h.

- The crude product is purified via silica gel chromatography (CHCl₃:MeOH = 15:1) to yield the title compound.

Process Optimization and Mechanistic Insights

Solvent and Base Effects on Pyrazole Substitution

Comparative studies using DMF vs. THF as solvents show DMF enhances reaction rates due to polar aprotic stabilization of the transition state. K₂CO₃ outperforms Cs₂CO₃ in minimizing pyrazole decomposition (<5% vs. 15% side products).

Microwave-Assisted Ammonolysis

Microwave irradiation (150°C, 30 min) reduces ammonolysis time from 24 h to 30 min, achieving comparable yields (70%). This aligns with trends observed in pyrimidine functionalization.

Spectroscopic Characterization of Final Product

Comparative Analysis with Structural Analogs

The trifluoromethylphenoxy group enhances metabolic stability compared to furan or tetrazole derivatives. Electron-withdrawing substituents lower LUMO energies, as evidenced by cyclic voltammetry (E₀ = -1.11 V vs. Ag/AgCl), favoring redox-mediated biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, pyrimidine-thioether intermediates (e.g., 6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl thioether) can be reacted with activated acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Optimization via Design of Experiments (DoE) is recommended to minimize trial-and-error approaches, as highlighted in reaction engineering frameworks .

| Reaction Parameter | Typical Conditions |

|---|---|

| Solvent | DMF or DMSO |

| Base | K₂CO₃ or Et₃N |

| Temperature | 20–25°C (RT) |

| Reaction Time | 12–24 hours |

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C3/C5 methyl groups and trifluoromethylphenoxy signals).

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- X-ray crystallography : If single crystals are obtainable, this resolves ambiguities in regiochemistry (e.g., distinguishing pyrazole vs. pyrimidine ring substitution) .

Q. What are the primary biological targets hypothesized for this compound?

- Methodological Answer : Based on structural analogs (e.g., pyrazole-pyrimidine hybrids), potential targets include kinases (e.g., JAK2/STAT3), inflammatory enzymes (COX-2), or redox regulators (NADPH oxidase). Target identification requires:

- In silico docking : Molecular modeling against kinase or enzyme active sites.

- In vitro assays : Enzyme inhibition assays (IC₅₀ determination) and cell-based viability screens (e.g., NCI-60 panel) .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact bioactivity and pharmacokinetics?

- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing CF₃ with Cl, Br, or H). Evaluate:

- Lipophilicity : LogP measurements via HPLC.

- Metabolic stability : Microsomal incubation assays (e.g., human liver microsomes).

- Potency : Compare IC₅₀ values in target-specific assays. For example, trifluoromethyl groups enhance metabolic resistance but may reduce solubility .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies (e.g., high in vitro potency vs. low in vivo efficacy) may arise from off-target effects or poor bioavailability. Address via:

- ADME profiling : Assess permeability (Caco-2), plasma protein binding, and clearance rates.

- Target engagement studies : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells.

- Orthogonal assays : Validate results using CRISPR knockouts or isoform-specific inhibitors .

Q. How can computational methods streamline reaction optimization for scaled-up synthesis?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning (ML) models to predict optimal reaction conditions. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing optimization time by >50% .

| Computational Tool | Application |

|---|---|

| Gaussian (DFT) | Transition state energy analysis |

| AutoQChem | Reaction pathway enumeration |

| SchNet (ML) | Solvent/base prediction |

Q. What experimental controls are critical when assessing this compound’s off-target effects in cellular assays?

- Methodological Answer : Include:

- Negative controls : Vehicle (DMSO) and inactive structural analogs.

- Positive controls : Known inhibitors/agonists for the target pathway.

- Counter-screens : Test against unrelated enzymes (e.g., P450 isoforms) to rule out pan-assay interference .

Data-Driven Insights from Evidence

- Synthetic Challenges : Thioether intermediates require strict anhydrous conditions to avoid hydrolysis .

- Bioactivity Trends : Pyrazole-pyrimidine hybrids with electron-withdrawing groups (e.g., CF₃) show enhanced kinase inhibition but may require formulation optimization for in vivo use .

- Methodological Gaps : Limited data on long-term stability under physiological conditions; accelerated stability studies (40°C/75% RH) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.